Aromaticin

概要

説明

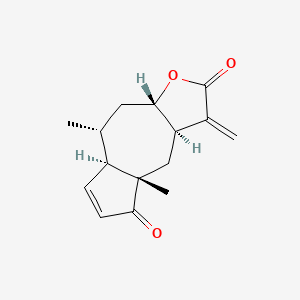

Aromaticin is a naturally occurring sesquiterpene lactone found in various plants, particularly those belonging to the Asteraceae family. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure, characterized by a lactone ring fused to a sesquiterpene backbone, contributes to its wide range of pharmacological effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aromaticin typically involves the extraction from natural sources, followed by purification processes. synthetic routes have also been developed to produce this compound in the laboratory. One common method involves the cyclization of a suitable precursor under acidic conditions to form the lactone ring. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from plant materials. The process involves harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction using solvents like ethanol or methanol. The crude extract is further purified using chromatographic techniques to isolate this compound in its pure form.

化学反応の分析

Types of Reactions: Aromaticin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride is a commonly used reducing agent for this purpose.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the lactone ring. Reagents like sodium methoxide can be used to introduce methoxy groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Dihydro derivatives.

Substitution: Methoxy-substituted derivatives.

科学的研究の応用

Medicinal Applications

Aromatic compounds, including aromaticin, play a crucial role in medicinal chemistry. Their structural properties allow them to interact effectively with biological systems. Here are some key applications:

- Drug Development : this compound has been studied for its potential as a lead compound in drug design due to its ability to form π-π interactions with biological macromolecules. These interactions are vital for the binding affinity and specificity of drug candidates .

- Antimicrobial Activity : Research indicates that aromatic compounds exhibit antimicrobial properties. This compound has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism involved disruption of bacterial cell membranes, highlighting its potential as an alternative to traditional antibiotics.

Environmental Applications

This compound is also utilized in environmental science, particularly in pollution monitoring and remediation:

- Chemical Tracers : Aromatic compounds are employed as tracers to identify sources of pollution. This compound can be used to differentiate between anthropogenic sources (like vehicle emissions) and natural sources (such as biomass burning) due to its unique chemical signature .

- Bioremediation : The stability of aromatic compounds allows them to persist in the environment, making them suitable candidates for bioremediation processes. This compound can facilitate the breakdown of pollutants by microbial action, aiding in the detoxification of contaminated sites.

Data Table: Environmental Applications of Aromatic Compounds

| Application | Description | Example Use Case |

|---|---|---|

| Chemical Tracers | Identify pollution sources | Monitoring vehicular emissions |

| Bioremediation | Breakdown of pollutants by microbes | Detoxifying oil spills |

Industrial Applications

In industrial settings, this compound finds applications in various sectors:

- Cosmetics : Aromatic compounds are widely used in cosmetic formulations for their fragrance properties. This compound contributes to the sensory attributes of cosmetic products, enhancing user experience.

- Food Industry : The food industry utilizes aromatic compounds as flavoring agents. This compound can enhance the taste profile of food products while also serving as a natural preservative due to its antimicrobial properties.

Case Study: Food Preservation

A study evaluated the effectiveness of this compound as a natural preservative in dairy products. Results indicated a significant reduction in microbial growth when this compound was incorporated into yogurt formulations, extending shelf life without compromising quality.

作用機序

The mechanism of action of Aromaticin involves multiple molecular targets and pathways:

Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and mediators by blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Antimicrobial: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. It also inhibits the synthesis of essential proteins and nucleic acids in bacteria and fungi.

Anticancer: this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits cell proliferation by blocking the cell cycle at the G2/M phase.

類似化合物との比較

- Parthenolide

- Helenalin

- Costunolide

- Dehydrocostuslactone

Aromaticin’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications. Its potential therapeutic benefits continue to be explored, offering promising avenues for the development of new treatments and products.

特性

IUPAC Name |

5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h4-5,8,10-12H,2,6-7H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSDUQKWVVZIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1C=CC3=O)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874676 | |

| Record name | AROMATICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5945-42-6 | |

| Record name | AROMATICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。